molecular formula C11H7ClO2S B6381045 5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% CAS No. 1261902-12-8

5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95%

Cat. No. B6381045
CAS RN: 1261902-12-8
M. Wt: 238.69 g/mol
InChI Key: QEQASHNJBDDRRF-UHFFFAOYSA-N
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Description

5-(5-Formylthiophen-2-yl)-2-chlorophenol (5-FTCP) is a novel organic compound with a wide range of potential applications in scientific research. 5-FTCP is composed of a five-membered heterocyclic ring containing a chlorine atom, a formyl group, and a thiophene moiety. It has a molecular weight of 217.58 g/mol and a melting point of 90-91 °C. 5-FTCP is available in a 95% purity grade and is used in a variety of scientific and industrial applications.

Mechanism of Action

5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% is believed to act as an inhibitor of certain enzymes, such as phospholipase A2 and cyclooxygenase-2. It is also thought to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% has been shown to have a number of biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory and antioxidant properties, as well as the ability to inhibit certain enzymes. It has also been shown to have anti-tumor and anti-viral effects in vitro.

Advantages and Limitations for Lab Experiments

5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% is a relatively stable compound with a wide range of potential applications in scientific research. It is relatively easy to synthesize and is available in a 95% purity grade. However, it is important to note that 5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for 5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% research. These include exploring its potential use as an anti-cancer agent, investigating its ability to modulate the activity of other enzymes, and studying its potential applications in materials science. Additionally, further research could be conducted to explore the biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95%, as well as its potential toxicological effects.

Synthesis Methods

5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% can be synthesized in a two-step process. The first step involves the condensation of thiophene-2-carboxaldehyde and 2-chlorophenol to form a Schiff base. The second step involves the reaction of the Schiff base with sodium hydroxide to form 5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95%. The overall yield of the reaction is typically around 70%.

Scientific Research Applications

5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% has a wide range of potential applications in scientific research. It has been used in a variety of fields, including organic synthesis, catalysis, materials science, and biochemistry. It is also used as a starting material for the synthesis of other organic compounds.

properties

IUPAC Name

5-(4-chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-9-3-1-7(5-10(9)14)11-4-2-8(6-13)15-11/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQASHNJBDDRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(S2)C=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685922
Record name 5-(4-Chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde

CAS RN

1261902-12-8
Record name 5-(4-Chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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